3,3'-(1H-Pyrazole-3,5-diyl)dipyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-3-10(8-14-5-1)12-7-13(17-16-12)11-4-2-6-15-9-11/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBIPNIMMAQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Coordination Modes and Ligand Denticity:
Nitrogen Donor Sites: The ligand possesses three potential nitrogen donor atoms: the two nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of each of the two pyridin-3-yl substituents. The deprotonated pyrazole ring can act as a bridging ligand, a feature commonly observed in pyrazole chemistry.
Conformational Flexibility: The rotational freedom around the C-C bonds connecting the pyrazole and pyridine (B92270) rings would allow for significant conformational flexibility. This could lead to a variety of coordination geometries depending on the metal ion, counter-anion, and crystallization conditions. Steric hindrance between the pyridyl rings would also play a crucial role in determining the final structure.
Complexation with Transition Metal Ions:
It is anticipated that this ligand would form stable complexes with a range of transition metal ions. The synthesis would likely involve the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov
The resulting complexes could be mononuclear, with one metal center coordinated to one or more ligand molecules, or polynuclear, where the ligand bridges multiple metal centers to form dimers, oligomers, or coordination polymers.
Spectroscopic and Structural Elucidation:
Characterization of any potential complexes would rely on standard analytical techniques, including FT-IR, NMR, and UV-Vis spectroscopy, to probe the ligand's coordination environment.
Influence of Metal Center Identity:
Coordination with Lanthanide and Main Group Metal Centers
The coordination chemistry of 3,3'-(1H-Pyrazole-3,5-diyl)dipyridine with lanthanide (Ln³⁺) and main group metal ions is an area of growing academic curiosity, primarily driven by the potential applications of the resulting complexes in luminescence and catalysis. While extensive experimental data for this specific ligand remains somewhat nascent, valuable insights can be drawn from the behavior of analogous pyrazole-pyridine systems.
Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. The this compound ligand presents multiple nitrogen donor sites: the two pyridine (B92270) nitrogens and the two pyrazole (B372694) nitrogens. The deprotonated pyrazolate form of the ligand is known to be an excellent binder for a variety of metal ions. mdpi.com The coordination with lanthanide ions often results in complexes with high coordination numbers, typically ranging from 7 to 9. The specific coordination number and geometry are influenced by factors such as the size of the lanthanide ion, the stoichiometry of the reaction, and the solvent used. mdpi.comresearchgate.net For instance, in related 3-(2-pyridyl)pyrazole complexes with lanthanide chlorides, a variety of coordination polymers and polymorphic complexes have been synthesized, showcasing the structural diversity achievable. mdpi.com
The coordination mode of the ligand is expected to be versatile. It can act as a neutral bidentate or tridentate ligand, or as a monoanionic or dianionic ligand upon deprotonation of the pyrazole N-H proton(s). The pyridine nitrogen atoms and the pyrazole nitrogen atoms can all participate in coordination. In lanthanide complexes, it is common for the ligand to act as a chelating agent, forming stable five- or six-membered rings with the metal center. Furthermore, the pyrazolate bridge is a well-known motif for constructing polynuclear complexes. mdpi.com The photophysical properties of such lanthanide complexes are of particular interest, as the pyrazole-pyridine scaffold can act as an efficient "antenna" to sensitize the luminescence of the lanthanide ion. mdpi.comnih.gov
With respect to main group metals, which encompass a wide range of Lewis acidities, the coordination behavior of this compound is also expected to be rich. Softer main group cations might show a preference for the softer pyridine nitrogen donors. The formation of coordination polymers is also a possibility with main group metals, driven by the bridging capabilities of the pyrazole moiety. ntu.edu.twnih.gov Structural studies on related bis-pyrazole/pyridine ligands with d¹⁰ metals like zinc have revealed the formation of molecular compounds with varying coordination geometries, including distorted octahedral and trigonal bipyramidal structures. rsc.org
| Metal Ion Type | Expected Coordination Number | Potential Coordination Modes | Anticipated Complex Properties |
| Lanthanide (Ln³⁺) | 7 - 9 | Bidentate (N,N), Tridentate (N,N,N), Bridging | Luminescence, Catalysis, High Coordination Number Complexes |
| Main Group | Variable (depends on metal) | Bidentate (N,N), Bridging | Coordination Polymers, Catalysis |
Comparative Analysis of Coordination Behavior with Isomeric Pyrazole-Dipyridine Ligands
For instance, studies on 3-(2-pyridyl)pyrazole and 3-(3-pyridyl)pyrazole have demonstrated the profound impact of isomerism on the resulting lanthanide coordination polymers. mdpi.comrsc.org The 3-(2-pyridyl) isomer, with the pyridine nitrogen in closer proximity to the pyrazole ring, can act as a classic bidentate N,N-chelating ligand, leading to the formation of stable five-membered chelate rings. This chelation is a strong driving force in the self-assembly of coordination architectures. In contrast, the 3-(3-pyridyl) isomer cannot form a chelate ring in the same manner due to the meta-position of the pyridine nitrogen. This often leads to a bridging coordination mode, facilitating the formation of one-, two-, or three-dimensional coordination polymers. rsc.org
A series of lanthanide-containing coordination polymers with 3-(3-pyridyl)pyrazole (3-PyPzH) revealed a large structural diversity, including 3D frameworks and 2D networks, depending on the ligand-to-metal ratio and the specific lanthanide ion. rsc.org For example, complexes with the formula ³∞[Ln(3-PyPzH)Cl₃] (Ln = Eu, Gd) were formed, showcasing the bridging nature of the ligand. rsc.org In contrast, the coordination of 3-(2-pyridyl)pyrazole (2-PyPzH) with lanthanide chlorides yielded a family of 18 different coordination polymers and complexes, highlighting the potential for polymorphism and structural variety even with a chelating isomer. mdpi.com
The table below summarizes some of the key differences observed in the coordination behavior of isomeric pyrazole-dipyridine ligands with lanthanide ions.
| Ligand Isomer | Typical Coordination Mode | Resulting Structures | Key Differentiating Factor |
| 3-(2-pyridyl)pyrazole | Bidentate N,N-chelating | Mononuclear complexes, Polymorphic coordination polymers mdpi.com | Formation of a stable 5-membered chelate ring |
| 3-(3-pyridyl)pyrazole | Monodentate, Bridging | 1D, 2D, and 3D coordination polymers rsc.org | Inability to form a chelate ring, promoting network structures |
| This compound | Potentially chelating and bridging | Expected to form both discrete and polymeric structures | Combination of chelating and bridging capabilities |
It is important to note that while these comparisons provide a valuable framework, the actual coordination chemistry of this compound will be a unique interplay of the electronic and steric factors inherent to its specific structure. Further experimental investigations are necessary to fully elucidate its coordination behavior.
Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The strategic use of organic ligands to bridge metal ions is a fundamental approach in constructing coordination polymers and MOFs with novel structures and properties. researchgate.netresearchgate.net Pyrazole-containing ligands, in particular, have been extensively used to build CPs and MOFs with various transition metals, including copper, zinc, cobalt, and iron. asu.edu The compound this compound serves as an exemplary building block in this context, enabling the creation of diverse and functional framework materials. researchgate.netresearchgate.net
Linker Functionality and Topological Architectures
The structure of MOFs is defined by the connection of metal-containing nodes (secondary building units, or SBUs) with organic linkers, resulting in specific topologies. nih.gov The geometry and connectivity of the linker are crucial in determining the final architecture of the framework. nih.govrsc.org Ligands like this compound, which combine different N-donor groups (pyrazole and pyridine), can be deprotonated to act as bridging counter-ions, facilitating the formation of robust and intricate networks. researchgate.net
The pyrazole ring and the two pyridine moieties provide multiple coordination points, allowing the ligand to link several metal centers simultaneously. This multi-topic connectivity can lead to the formation of complex, three-dimensional frameworks. rsc.orgrsc.org The specific coordination mode of the ligand—whether it acts as a simple bidentate linker connecting two metal centers or a more complex node bridging multiple units—directly influences the resulting network topology. mdpi.com For instance, the combination of different linkers or the presence of multiple types of SBUs within the same structure can generate MOFs with unique and unprecedented topologies, such as the (3,12)-c gmx and (3,8,10)-c lfg nets. nih.gov The flexibility of the linker can also play a key role in mitigating geometric frustration, thereby expanding the range of achievable topologies in framework materials. nih.gov
| MOF System | Linker Type | Key Structural Feature | Resulting Topology | Reference |
|---|---|---|---|---|
| RE-MOFs | Ortho-functionalized tricarboxylates | Hexanuclear and tetranuclear RE clusters | (3,3,3,10,10)-c wxl, (3,12)-c gmx, (3,3,8,10)-c kyw | nih.gov |
| Zr-MOFs | Methane-tetrakis(p-biphenyl-carboxylate) (MTBC) | Disordered 12-coordinated Zr₆O₄(OH)₄ clusters | c-(4,12)MTBC-M₆ | nih.gov |
| Zn-MOF | T-shaped bifunctional pyrazole-isophthalate | Corrugated channels with small trigonal cross-section | 3,6T22-topology | mdpi.com |
| Cd-MOF | Pyridine-3,5-dicarboxylic acid | 3D coordination polymer | New topological type | rsc.org |
Rational Design for Specific Materials Properties
Rational design in MOF chemistry involves the careful selection of organic linkers and metal ions to create materials with desired functionalities. researchgate.net The properties of the resulting MOF, such as its catalytic activity or gas sorption behavior, are intrinsically linked to the characteristics of its constituent parts. rsc.org The use of functionalized pyrazole-pyridine ligands is a key strategy for tuning the physicochemical properties of the final coordination complex. researchgate.net
For example, a ligand designed with distinct binding domains can facilitate the self-assembly of a specific polymeric structure, such as a 1-D coordination polymer. researchgate.netrsc.org By reacting 3,3'-di(pyrazinamoyl)-2,2'-bipyridine with copper acetate, researchers were able to create a unique 1-D polymer where the ligand binds copper ions in a bis-tridentate fashion. researchgate.netrsc.org This demonstrates how the ligand's structure directly guides the assembly of the final material. Furthermore, the introduction of substituents onto the linker backbone can influence the linker's conformation, allowing for phase-pure synthesis of MOFs with different topologies and, consequently, different properties under the same reaction conditions. rsc.org This approach has been used to create Zr-MOFs with drastically different catalytic activities for CO₂ cycloaddition, showcasing the power of rational linker design. rsc.org
Exploration of Porosity and Network Structures
A defining feature of many MOFs is their permanent porosity, which makes them promising candidates for applications in gas storage and separation. researchgate.net The size, shape, and chemical environment of the pores are determined by the network structure, which in turn is dictated by the geometry of the linkers and metal nodes. rsc.org
The strategic use of polytopic linkers like this compound is crucial for building porous frameworks. researchgate.net For instance, a chiral MOF synthesized with a T-shaped bifunctional pyrazole-isophthalate ligand resulted in an ultramicroporous material with corrugated channels. mdpi.com While the small pore size prevented the adsorption of nitrogen under cryogenic conditions, the material showed significant uptake of smaller molecules like hydrogen and carbon dioxide. mdpi.com Similarly, studies on 3D MOFs containing substituted diimide ligands have revealed structures with 2D channels that exhibit selective gas adsorption, such as a gate-opening effect for CO₂. rsc.org These examples highlight how the specific network architecture, engineered through linker design, directly governs the porosity and sorption properties of the material.
Development of Photofunctional Materials
Pyrazole-pyridine ligands are instrumental in the development of photofunctional materials, particularly luminescent metal complexes. researchgate.net Their ability to form stable complexes with various metals, especially d¹⁰ metals like copper(I), and the tunability of their electronic properties make them ideal candidates for designing efficient light-emitting materials. researchgate.netnih.gov
Luminescent Metal Complexes Incorporating Pyrazole-Pyridine Ligands
Complexes of copper(I) with pyrazole-pyridine ligands are known to exhibit strong luminescence. researchgate.netnih.gov These compounds are attractive alternatives to more expensive noble metal complexes (e.g., iridium and platinum) for applications in devices like organic light-emitting diodes (OLEDs). researchgate.net The deprotonated pyrazolate form of the ligand can coordinate to the metal center while also balancing its positive charge, leading to the formation of neutral and often highly emissive complexes. nih.gov
Researchers have synthesized a series of emissive copper(I) complexes using 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) co-ligands. nih.gov These complexes display bright yellow-green emission in the solid state, with photoluminescence quantum yields (QYs) reaching as high as 78%. nih.gov The efficiency of the luminescence was found to be dramatically dependent on the nature of the phosphine ligand, indicating that the entire coordination sphere influences the photophysical properties. nih.gov Similarly, trinuclear copper(I) and silver(I) complexes with unsaturated 2-(1H-pyrazol-3(5)-yl)pyridine have been shown to possess efficient and long-lived photoluminescence. researchgate.net
| Complex | Phosphine Ligand | Emission Color (Solid State) | Photoluminescence Quantum Yield (QY) at 298 K | Lifetime (μs) at 298 K | Reference |
|---|---|---|---|---|---|
| Complex 1 | dppbz | Yellow-Green | 23% | 19 | nih.gov |
| Complex 2 | Xantphos | Yellow-Green | 78% | 119 | nih.gov |
| Complex 3 | DPEPhos | Yellow-Green | 28% | 32 | nih.gov |
| Complex 4 | PPh₃ | Yellow-Green | 1% | - | nih.gov |
Excited State Properties and Photoluminescence Mechanisms
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been used to explain the emission behavior. nih.govnih.gov For copper(I) complexes with pyrazole-pyridine ligands, it has been shown that bulky and rigid ancillary ligands, like certain phosphines, can promote higher emission efficiency. nih.gov This is achieved by stabilizing the excited states and reducing non-radiative decay pathways that are often caused by structural flexibility. nih.gov The long excited-state lifetimes, often in the microsecond range, are characteristic of phosphorescence from a triplet state. osti.gov The energy gap between the singlet and triplet excited states (ΔE_ST) is a critical factor; a small gap facilitates efficient intersystem crossing, which is essential for strong phosphorescence. nih.gov
Potential in Optoelectronic Applications (e.g., OLED Emitters)
The unique photophysical properties of molecules based on the this compound scaffold and its derivatives have positioned them as promising candidates for advanced optoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The interest in these compounds stems from their inherent donor-acceptor (D-A) architecture, which is crucial for achieving efficient light emission. The pyrazole ring typically acts as an electron-donating group, while the pyridine rings function as electron-accepting moieties. This electronic arrangement facilitates intramolecular charge transfer (ICT), a key process in the operation of many fluorescent and phosphorescent emitters. nih.gov
Research has demonstrated that modifying the core structure allows for the fine-tuning of the photophysical properties, such as the emission color and quantum efficiency. For instance, the synthesis of pyridine-pyrazolate based boron(III) diaryl complexes has been explored to achieve a large Stokes shift, which is desirable for minimizing reabsorption and improving device efficiency. nih.gov In these complexes, the pyrazolate part of the ligand acts as the donor and the boron center as the acceptor, leading to significant ICT character. nih.gov
Furthermore, pyrazole-based ligands have been incorporated into metal complexes to create phosphorescent emitters for OLEDs. Platinum(II) complexes featuring pyridyl azolate chelates have been synthesized and shown to exhibit strong phosphorescence in the solid state. acs.org The planar geometry of these complexes, often enforced by interligand hydrogen bonding, can lead to intermolecular interactions in the solid state that influence the emission properties. acs.org For example, the formation of slipped-stack or columnar structures can alter the platinum-platinum distances, thereby tuning the emission from monomeric to metal-metal-to-ligand charge transfer (MMLCT) character. acs.org
The design of thermally activated delayed fluorescence (TADF) emitters has also benefited from the use of pyridine-containing fragments. While direct studies on this compound for TADF are emerging, related structures like 3-pyridinecarbonitrile derivatives have been successfully used to create highly efficient sky-blue to green TADF emitters. frontiersin.org These molecules are designed to have a small energy gap between their lowest singlet and triplet excited states, enabling efficient reverse intersystem crossing and, consequently, high electroluminescence efficiency. frontiersin.org
The performance of OLEDs incorporating these materials is a critical measure of their potential. Devices fabricated using pyrazine-triphenylamine fused donor-acceptor compounds have demonstrated high external quantum efficiencies (EQEs), in some cases exceeding the theoretical limit for traditional fluorescent emitters. rsc.org This suggests that mechanisms beyond conventional fluorescence, such as TADF, may be at play. rsc.org Similarly, OLEDs using platinum(II) azolate complexes have achieved notable external quantum efficiencies, with the emission color being tunable by modifying the ligand structure and the doping concentration in the host material. acs.org
Table 1: Performance of OLEDs with Pyridine-Pyrazole Type Emitters
| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates | Ref. |
|---|---|---|---|---|---|
| Platinum(II) Complex (2a) | CBP | ~1.6% (at 20 mA) | Green (556 nm) | Not Specified | acs.org |
| Platinum(II) Complex (3a) | CBP | ~2.1% | Orange-Red (616 nm) | Not Specified | acs.org |
| 3-Pyridinecarbonitrile (2AcNN) | TAPC/B3PyPB | 12% | Sky Blue | (0.19, 0.36) | frontiersin.org |
| 3-Pyridinecarbonitrile (2PXZNN) | TAPC/B3PyPB | 20.8% | Green | (0.35, 0.55) | frontiersin.org |
| Pyrazine-Triphenylamine (2) | Not Specified | 7.37% | Not Specified | Not Specified | rsc.org |
Supramolecular Chemistry and Self-Assembly Processes
The this compound ligand is a versatile building block in the field of supramolecular chemistry due to its distinct structural features. It possesses multiple coordination sites—the nitrogen atoms of the two pyridine rings and the pyrazole ring—which can engage in directed interactions with metal ions and other molecules. nih.govnih.gov This capability drives the self-assembly of complex, highly ordered supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org The self-assembly process is often thermodynamically driven, where soluble metal and ligand precursors spontaneously form metal-ligand bonds to yield a stable, well-defined product. nih.gov
The geometry of the ligand, with its two pyridyl groups connected to a central pyrazole ring, imparts a specific angularity that directs the formation of discrete supramolecular coordination complexes or infinite network structures. nih.govrsc.org By carefully selecting the metal center with its preferred coordination geometry (e.g., octahedral, tetrahedral), chemists can rationally design and synthesize a wide array of supramolecular structures with tailored properties and functionalities. nih.gov
Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions to design and synthesize new solid-state materials with desired structures and properties. In systems involving this compound and its analogues, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in dictating the final supramolecular assembly. researchgate.netmdpi.com
The pyrazole moiety, with its N-H group, is a potent hydrogen-bond donor, while the nitrogen atoms of the pyrazole and pyridine rings are effective hydrogen-bond acceptors. nih.gov This allows for the formation of robust and directional hydrogen-bonding networks. For instance, in the crystal structures of related pyrazole-containing compounds, molecules are often linked by intermolecular N-H···O or N-H···N hydrogen bonds, which can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. nih.govnih.gov
For example, in coordination polymers formed with 3-aminopyrazole, interchain hydrogen bonding between the ligands and anions links individual polymer chains into a two-dimensional supramolecular network. nih.govnih.gov The specific nature of these interactions can be influenced by the choice of metal ion and any co-ligands present in the structure. nih.gov
Table 2: Examples of Non-Covalent Interactions in Pyrazole-Based Crystal Structures
| Compound/System | Type of Interaction | Description | Consequence | Ref. |
|---|---|---|---|---|
| 3,5-Dimethyl-4-nitroso-1H-pyrazole | N-H···O and N-H···N Hydrogen Bonds | Molecules are linked into zigzag chains. | Formation of a 1D supramolecular chain. | nih.gov |
| Polymeric bis(3-amino-1H-pyrazole)cadmium diiodide | Interchain Hydrogen Bonding | Ligands and iodide anions of neighboring chains are linked. | Creation of a 2D supramolecular network. | nih.gov |
| Co(II) coordination polymer with a dipyridyl ligand | C-H···O Hydrogen Bonds and π-π Stacking | Intrachain hydrogen bonds and interchain π-π stacking between pyridine rings. | Connection of adjacent zigzag chains into a 3D structure. | researchgate.net |
| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | N-H···O, N-H···F, C-H···F Hydrogen Bonds and π-π Stacking | Dimers are formed via N-H···O bonds, which are further linked into sheets. | Stabilization of the crystal packing. | mdpi.com |
Host-Guest Chemistry and Recognition Phenomena
The field of host-guest chemistry focuses on the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.gov The cavities and channels within supramolecular structures derived from ligands like this compound can serve as hosts for various guest molecules. This recognition is based on the principles of molecular complementarity, where the size, shape, and chemical properties of the host's binding site match those of the guest.
Metal-organic frameworks (MOFs) constructed from pyrazole-based ligands are particularly interesting in this regard. nih.gov Their porous nature allows them to encapsulate guest molecules, leading to potential applications in areas such as sensing and catalysis. For example, a MOF with Lewis basic sites within its framework can act as a heterogeneous catalyst for chemical reactions. nih.gov The selective binding of guest molecules can also be used for detection purposes; a MOF exhibiting luminescence might show a change in its emission upon the inclusion of a specific guest, allowing for the detection of that substance. nih.gov
The design of host-guest systems ensures a predictable and reproducible approach to molecular encapsulation due to the defined stoichiometry of the interaction. nih.gov While much of the research in host-guest chemistry has utilized macrocycles like cyclodextrins and calixarenes, the principles are readily transferable to the porous structures created by the self-assembly of pyrazole-dipyridine type ligands. nih.govrsc.org The ability to design frameworks with specific pore sizes and chemical functionalities opens up possibilities for creating highly selective host-guest systems for a variety of applications.
Catalytic Research Involving 3,3 1h Pyrazole 3,5 Diyl Dipyridine Based Systems
Homogeneous Catalysis Mediated by Metal Complexes of the Compound
Metal complexes of ligands analogous to 3,3'-(1H-Pyrazole-3,5-diyl)dipyridine have demonstrated significant potential in homogeneous catalysis. The coordination of the pyrazole (B372694) and pyridine (B92270) nitrogen atoms to a metal center can create a well-defined and tunable catalytic environment.
Ligand Design for Enhanced Catalytic Activity and Selectivity
The design of ligands is a crucial aspect of developing effective homogeneous catalysts. For pyrazole-pyridine based ligands, modifications to the ligand framework can profoundly influence the catalytic performance of their metal complexes. The flexible design possibilities, stemming from the straightforward construction of the pyrazole ring and the potential for N-functionalization, have led to a wide variety of pyrazole complexes with applications in homogeneous catalysis. nih.gov
One key design strategy involves the synthesis of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which are structurally related to this compound. These pincer ligands rigidly hold the metal in a specific geometry, which can enhance catalytic activity and selectivity. nih.gov The protic nature of the N-H group on the pyrazole ring is another critical design element. This group can participate in metal-ligand cooperation, where the ligand is not just a spectator but an active participant in the catalytic cycle. nih.gov This cooperation can facilitate bond activation and proton transfer steps, which are often crucial in catalytic transformations. nih.gov
For instance, in the context of transfer hydrogenation reactions, the design of iridium complexes with protic pyrazole-containing ligands has been shown to be beneficial. The N-H proton can engage in hydrogen bonding interactions that facilitate the catalytic cycle. nih.gov
Table 1: Influence of Ligand Design on Catalytic Activity in a Model Reaction
| Ligand | Metal Center | Reaction | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) |
| 2,6-bis(1H-pyrazol-3-yl)pyridine | Ruthenium(II) | Transfer Hydrogenation of Ketone | 1200 | >99 |
| N-methylated 2,6-bis(pyrazol-3-yl)pyridine | Ruthenium(II) | Transfer Hydrogenation of Ketone | 350 | >99 |
| 2-(1H-pyrazol-3-yl)pyridine | Iridium(III) | Dehydrogenation of Formic Acid | 850 | - |
| N-methylated 2-(1H-pyrazol-3-yl)pyridine | Iridium(III) | Dehydrogenation of Formic Acid | 200 | - |
This table presents hypothetical data based on trends observed in the literature for analogous systems to illustrate the impact of ligand design.
Investigations into Reaction Mechanisms and Catalytic Cycles
Understanding the reaction mechanisms and catalytic cycles is fundamental to optimizing catalytic systems. For complexes involving protic pyrazole ligands, the N-H group often plays a pivotal role. Metal-ligand cooperation involving this proton is a recurring theme in the proposed mechanisms. nih.gov
In the catalytic disproportionation of hydrazine (B178648), for example, a proposed mechanism for an iron complex with a pincer-type pyrazole ligand involves the pyrazole N-H group acting as an acid-base catalyst. This facilitates the substitution of an amido ligand by a second hydrazine molecule, a key step in the catalytic cycle. nih.gov
Similarly, in the hydrogenation of carbon dioxide catalyzed by ruthenium complexes with pyrazolato ligands, the mechanism is thought to involve the generation of a vacant coordination site through the electronic influence of the pyrazolato moiety. This allows for the coordination and subsequent insertion of CO2 into a metal-hydride bond. nih.gov
Heterogeneous Catalysis and Supported Catalysts
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue. The immobilization of this compound-based complexes onto solid supports or their incorporation into porous materials like Metal-Organic Frameworks (MOFs) are promising strategies for developing robust and recyclable heterogeneous catalysts. nih.gov
Immobilization Strategies of the Compound onto Solid Supports
Several strategies can be envisioned for immobilizing this compound or its metal complexes onto solid supports such as silica, alumina, or polymers. One approach involves functionalizing the ligand with a reactive group that can be covalently attached to the support. Another method is the direct coordination of the ligand to a metal-functionalized support. The choice of immobilization strategy can impact the catalyst's stability, activity, and susceptibility to leaching.
Metal-Organic Frameworks as Heterogeneous Catalysts
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of pyrazole- and pyridine-containing ligands for the synthesis of MOFs has been extensively explored. nih.govdigitellinc.com These materials are attractive for heterogeneous catalysis due to their high surface area, tunable porosity, and the potential for introducing catalytically active sites within their framework. nih.gov
MOFs based on ligands analogous to this compound can be designed to have open metal sites or can be post-synthetically modified to introduce catalytic functionality. For example, Zr-based MOFs have been successfully employed as catalysts for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov In some cases, the MOF itself acts as the catalyst, while in others, it serves as a support for catalytically active metal nanoparticles. nih.gov
Table 2: Performance of MOF-Based Catalysts in Heterogeneous Reactions
| MOF Catalyst | Reaction | Temperature (°C) | Yield (%) | Recyclability (cycles) |
| Zr-based MOF | Synthesis of pyrazolo[3,4-b]pyridines | 110 | 95 | 5 |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Synthesis of pyrazolo[3,4-b]pyridines | 100 | 92 | 6 |
| Sulphated Cu-BTC MOF | Glycerol Acetalization | Ambient | 98 | 4 |
This table is based on data for pyrazole-containing MOFs and is intended to be representative of the potential of such systems. nih.govresearchgate.net
Scope of Catalytic Transformations
Homogeneous catalysts based on ruthenium and iridium complexes with such ligands have shown promise in hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis and energy storage. nih.gov Copper complexes have been investigated for polymerization reactions, such as the polymerization of methyl methacrylate. rsc.org Furthermore, copper complexes with tripodal pyrazolyl ligands have been studied for their catecholase activities, mimicking the function of certain metalloenzymes. researchgate.net
In the realm of heterogeneous catalysis, MOFs incorporating pyrazole-based linkers have been utilized for a range of organic transformations, including the synthesis of complex heterocyclic compounds like pyrazolo[3,4-b]pyridines. nih.govnih.gov The ability to tailor the pore environment and the active sites within these MOFs opens up possibilities for shape-selective catalysis and the development of catalysts for fine chemical synthesis. researchgate.net
Theoretical and Computational Chemistry Studies of 3,3 1h Pyrazole 3,5 Diyl Dipyridine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its reactivity, optical properties, and interaction with other chemical species.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large molecules. nih.govbhu.ac.innih.gov DFT calculations are widely used to determine the optimized molecular geometry, electronic properties, and thermodynamic stability of pyrazole (B372694) derivatives. nih.govnih.gov For molecules like 3,5-disubstituted pyrazoles, DFT methods, often using hybrid functionals like B3LYP, are employed to predict structural parameters such as bond lengths and dihedral angles. nih.govnih.gov
In studies of related pyrazole-based systems, geometry optimization using DFT reveals that the planarity of the molecule is a key feature, with the pyrazole and adjacent rings often adopting a near-planar conformation to maximize π-system conjugation. nih.gov For metal complexes involving pyridylpyrazole ligands, DFT is used to model the geometry of the coordination sphere, providing insights into the bonding between the metal center and the nitrogen donor atoms. mdpi.comconicet.gov.ar These calculations can confirm the stability of the optimized structure by performing vibrational frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding electronic transitions and reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
In computational studies of pyrazole derivatives and their metal complexes, FMO analysis is a standard component. nih.govbhu.ac.in For a typical pyridylpyrazole ligand, the HOMO is often distributed across the π-system of the pyrazole and pyridine (B92270) rings, while the LUMO is also located on the delocalized π* orbitals. The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter indicating the molecule's kinetic stability and electronic excitability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity. nih.gov
When these ligands coordinate to a metal, the character of the frontier orbitals changes significantly. In studies of palladium and iridium complexes with pyridyl or pyridylpyrazole ligands, the HOMO often shows significant contribution from the metal d-orbitals mixed with the ligand's π-orbitals, while the LUMO is typically centered on the π* orbitals of the ligand. researchgate.netresearchgate.net This distribution is key to understanding the photophysical properties of such complexes.
Table 1: Illustrative Frontier Molecular Orbital Contributions in a Palladium(II) Complex with Monosubstituted Pyridine Ligands This table presents generalized data for analogous PdCl₂(XPy)₂ complexes to illustrate the typical output of FMO analysis from DFT calculations. The values demonstrate how orbital contributions are quantified.
| Orbital | Pd Contribution (%) | Cl Contribution (%) | Pyridine Ligand Contribution (%) |
| HOMO-1 | 15 - 20% | 70 - 80% | 5 - 10% |
| HOMO | 5 - 10% | 85 - 95% | < 5% |
| LUMO | ~ 5% | < 5% | ~ 90% |
| LUMO+1 | < 5% | < 5% | > 90% |
| Data adapted from computational studies on analogous palladium-pyridine complexes. researchgate.net |
Prediction and Interpretation of Spectroscopic Data
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting electronic absorption spectra (UV-Vis). nih.govresearchgate.netresearchgate.net By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Vis spectrum. researchgate.net
For pyrazole-based compounds, these calculations help assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. nih.gov In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT calculations at the B3LYP level successfully identified a prominent absorption peak as a π → π* transition involving the HOMO to LUMO+1 excitation. nih.gov This predictive power is crucial for designing molecules with specific optical properties for applications in dyes, sensors, or optoelectronic devices. nih.gov
Similarly, theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are performed. nih.gov Calculated vibrational frequencies are compared with experimental IR spectra to confirm the presence of specific functional groups, and computed NMR chemical shifts help in the structural elucidation of newly synthesized compounds. nih.govnih.gov
Modeling of Metal-Ligand Interactions and Coordination Geometries
Studies on related bis-chelating pyridine-pyrazole ligands show that the ligand's conformation and coordination mode can vary significantly depending on the coordinated metal ion. acs.org For example, a semirigid ligand was shown to form vastly different structures, from mononuclear complexes with zinc to hexanuclear cages with nickel and a [3x3] grid with cadmium. acs.org Computational models can rationalize these differences based on the electronic preferences and ionic radii of the metal ions.
Furthermore, theoretical calculations can quantify the strength and nature of the metal-ligand bond through various analysis techniques, such as Natural Bond Orbital (NBO) analysis. These methods provide information about charge transfer between the metal and the ligand and the covalent/electrostatic character of the coordination bonds.
Computational Investigations of Reaction Pathways and Energetics
Understanding the mechanisms of chemical reactions is a key area where computational chemistry provides otherwise unobtainable detail. While specific studies on the reaction pathways of 3,3'-(1H-pyrazole-3,5-diyl)dipyridine are not prominent, research on analogous systems highlights the methodologies used. Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the reaction mechanism.
For instance, the synthesis of 3,5-disubstituted pyrazoles often involves a (3+2)-cyclocondensation reaction. beilstein-journals.org Computational studies can explain the observed regioselectivity of these reactions. The nucleophilicity of different nitrogen atoms in the hydrazine (B178648) reactant, which can be quantified computationally, determines which atom initiates the cyclization, thereby controlling the final product structure. beilstein-journals.org In another example, theoretical calculations were used to propose a detailed mechanism for ammonia (B1221849) synthesis catalyzed by a ruthenium complex featuring a pincer-type protic pyrazole ligand, highlighting the role of the pyrazole's NH groups in proton-coupled electron transfer steps. nih.gov
Molecular Dynamics Simulations of Supramolecular Assemblies
While DFT is excellent for single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations can model the formation of supramolecular assemblies, where multiple ligand molecules and metal ions self-assemble into complex architectures like grids, cages, or polymers. mdpi.comconicet.gov.arrsc.orgresearchgate.net
For pyridine- and pyrazole-based coordination compounds, computational studies have investigated the non-covalent interactions, such as π-stacking and hydrogen bonding, that stabilize these large assemblies. mdpi.comconicet.gov.arresearchgate.net Hirshfeld surface analysis, derived from crystallographic data and supplemented by DFT calculations, is often used to visualize and quantify these intermolecular contacts. mdpi.comconicet.gov.ar These studies reveal how hydrogen bonding networks and π–π stacking interactions act as crucial "synthons" that guide the self-assembly process and ensure the stability of the final supramolecular structure. mdpi.com
Advanced Analytical and Characterization Methodologies in Research
Single-Crystal X-ray Diffraction for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 3,3'-(1H-pyrazole-3,5-diyl)dipyridine, ¹H and ¹³C NMR would be fundamental for confirming the connectivity of the atoms.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrazole (B372694) and pyridine (B92270) rings. The chemical shift of the pyrazole N-H proton would be sensitive to the solvent and concentration due to hydrogen bonding. The protons on the pyridine rings would appear as a set of multiplets, with their chemical shifts and coupling constants providing information about their relative positions. For example, in the synthesis of 2-(1H-pyrazol-3-yl)pyridine, ¹H NMR was used to confirm the structure, with characteristic signals observed for the pyridine and pyrazole protons. chemicalbook.com
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the presence of the pyrazole and pyridine rings. The chemical shifts of the carbon atoms in the pyrazole ring would be characteristic of this heterocyclic system.
While specific NMR data for this compound is not available, data for analogous compounds can be illustrative. For instance, the ¹H NMR spectrum of 3,5-dimethylpyrazole (B48361) shows a characteristic signal for the pyrazole CH proton. researchgate.netwikipedia.org In more complex systems like pyrazolo[3,4-d]pyrimidines, detailed ¹H and ¹³C NMR data have been used to confirm their structures. mdpi.com
Illustrative ¹H and ¹³C NMR Data for a Related Compound: 2,6-bis(1H-pyrazol-5-yl)pyridine nih.gov
| Nucleus | Chemical Shift (ppm) |
| ¹H | 1-7 (aromatic protons), variable (NH protons) |
| ¹³C | 100-160 (aromatic carbons) |
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀N₄), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural information.
While no specific HRMS data for this compound has been found, the analysis of related pyrazole derivatives demonstrates its utility. For example, in the synthesis of pyrazole-pyrazoline hybrid derivatives, mass spectrometry was used alongside other techniques to confirm the structures of the synthesized compounds. uab.cat
Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀N₄ |
| Exact Mass | 222.0905 |
| Molecular Weight | 222.25 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions.
For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrazole ring, typically in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and pyridine rings would appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.
Studies on related pyrazole compounds have utilized vibrational spectroscopy for characterization. For instance, the IR spectra of zinc(II) coordination compounds with a pyrazole-type ligand were used to prove complex formation. mdpi.com Similarly, the IR spectra of dimethyl derivatives of 2,2'-bipyridine (B1663995) as ligands in tungsten complexes showed characteristic bands for the bipyridine and cyanide ligands. nih.gov
Illustrative IR Data for a Related Compound: 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide wikipedia.org
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch | ~3300 |
| C-H aromatic stretch | ~3050 |
| C=N stretch | ~1600 |
| C=C aromatic stretch | ~1500-1600 |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule. These techniques can provide information about the electronic transitions and the excited state behavior of this compound.
The UV-Vis absorption spectrum would be expected to show π-π* transitions associated with the aromatic pyrazole and pyridine rings. The position and intensity of these absorption bands would be sensitive to the solvent polarity. Upon excitation, the compound may exhibit fluorescence, and the emission spectrum would provide information about the energy of the excited state.
Studies on pyridine-pyrazole based boron complexes have shown interesting photophysical properties, including large Stokes shifts and dual emission, suggesting potential applications in sensing. nih.govresearchgate.net The photophysical behavior of copper(I) complexes with pyridine-pyrazole ligands has also been investigated, revealing that their properties are influenced by the steric effects of the ligands. nih.gov
Thermal Analysis (Thermogravimetric Analysis - TGA) for Material Stability
Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, TGA would provide information about its decomposition temperature, which is a crucial parameter for its potential use in materials science. A high decomposition temperature would indicate good thermal stability.
While no TGA data is available for the target compound, studies on related materials demonstrate the utility of this technique. For example, the thermal stability of zinc(II) coordination compounds with a pyrazole-type ligand was investigated using TGA, showing that the complexes are thermally relatively stable. mdpi.com Similarly, TGA has been used to study the thermal decomposition of coordination polymers with triazole-based ligands. mdpi.com In a study on the upscaling of the synthesis of 3,5-diamino-1H-pyrazole, thermal stability was a key consideration. researchgate.netmdpi.com
Future Prospects and Emerging Research Frontiers for 3,3 1h Pyrazole 3,5 Diyl Dipyridine
Design of Next-Generation Functional Materials
The strategic design of 3,3'-(1H-Pyrazole-3,5-diyl)dipyridine, featuring both hydrogen-bond donating and accepting sites alongside metal-coordinating nitrogen atoms, positions it as a prime candidate for the construction of advanced functional materials. Its utility is particularly notable in the field of metal-organic frameworks (MOFs), crystalline materials composed of metal ions or clusters linked by organic ligands. nih.govdntb.gov.ua The rigid and angled nature of this dipyridyl-pyrazole ligand allows for the formation of porous and stable three-dimensional networks with tailored properties.
Future research will likely focus on synthesizing novel MOFs with this compound and various metal ions to fine-tune the pore size, shape, and functionality for specific applications. The introduction of sterically demanding or functionally decorated pyrazole-based ligands can lead to materials with unique structural and chemical properties. uta.edu
Table 1: Potential Applications of Functional Materials Based on Pyrazole (B372694) Ligands
| Application Area | Potential Function of Material | Relevant Pyrazole Ligand Type |
| Gas Storage | High surface area for adsorption of gases like H₂ and CO₂ | 3,5-disubstituted pyrazoles |
| Chemical Sensing | Luminescence quenching or enhancement in the presence of analytes | Pyrazole-based ligands with aromatic groups |
| Catalysis | Active metal sites within a porous framework | 3,5-di(2-pyridyl)pyrazole and similar structures chemimpex.com |
| Luminescent Devices | Emission of light upon excitation | Fluorinated 3,5-diarylpyrazoles uta.edu |
Integration into Hybrid Systems and Composites
The integration of this compound into hybrid systems and composites represents a promising avenue for creating materials with synergistic or enhanced properties. Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit functionalities not achievable by either component alone.
One area of significant potential is in the development of next-generation solar cells. sigmaaldrich.com Pyridine (B92270) and pyrazole-containing ligands have been investigated for their role in dye-sensitized solar cells (DSSCs) and perovskite solar cells. rsc.orgrsc.org In these devices, the ligand can act as an anchor to bind dye molecules or perovskite crystals to a semiconductor surface, such as titanium dioxide, and facilitate charge transfer. The electronic properties of this compound could be advantageous in minimizing charge recombination at the interface, a critical factor for improving solar cell efficiency. researchgate.net
Furthermore, the incorporation of this ligand into polymer composites could lead to materials with enhanced thermal stability, mechanical strength, or even self-healing properties. The hydrogen-bonding capabilities of the pyrazole ring can introduce non-covalent cross-linking within a polymer matrix, leading to novel material behaviors.
Advanced Strategies for Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like this compound. Traditional methods for synthesizing pyrazole and pyridine derivatives often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov
Future research is focused on developing more sustainable synthetic pathways. This includes the use of water as a solvent, the application of microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic methods that minimize waste. nih.gov For instance, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are being explored for the efficient synthesis of pyrazole derivatives. nih.gov The development of a one-pot synthesis for this compound from readily available starting materials would represent a significant advancement in its sustainable production.
Table 2: Comparison of Synthetic Strategies for Pyrazole Derivatives
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established methods | Often requires harsh conditions, generates waste |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Specialized equipment required |
| Aqueous Synthesis | Environmentally benign solvent, improved safety | Limited solubility of some organic reactants |
| Multicomponent Reactions | High atom economy, operational simplicity | Optimization can be complex |
Computational Screening and High-Throughput Experimentation in Ligand Discovery
Computational modeling and high-throughput experimentation (HTE) are poised to accelerate the discovery and optimization of ligands like this compound for specific applications. Computational screening allows for the rapid in silico evaluation of large libraries of virtual compounds, predicting their properties and potential performance as ligands in functional materials. mdpi.com This approach can significantly reduce the time and cost associated with synthesizing and testing new compounds.
For example, molecular docking simulations can be used to predict the binding affinity of this compound to different metal centers or its interaction with other molecules in a hybrid system. mdpi.com Density functional theory (DFT) calculations can provide insights into the electronic structure and photophysical properties of the resulting materials, guiding the design of ligands with desired characteristics.
High-throughput experimentation complements these computational methods by enabling the rapid synthesis and screening of a large number of compounds in parallel. This allows for the efficient optimization of reaction conditions for the synthesis of this compound and its derivatives, as well as the rapid testing of their performance in various applications.
The synergy between computational screening and HTE will be instrumental in unlocking the full potential of this compound and related ligands, paving the way for the rational design of next-generation materials with unprecedented functionalities.
Q & A
Q. What are the standard synthetic routes for 3,3'-(1H-Pyrazole-3,5-diyl)dipyridine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling pyrazole precursors with pyridine derivatives via metal-catalyzed cross-coupling or cyclocondensation reactions. Key steps include:
- Starting Materials : Use pyrazole-3,5-diboronic acid or halogenated pyrazole derivatives (e.g., 3,5-dibromo-1H-pyrazole) with pyridine-based nucleophiles.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or copper catalysts for Ullmann-type reactions.
- Conditions : Reflux in polar aprotic solvents (e.g., DMF, THF) under inert atmosphere, with reaction times optimized via TLC monitoring .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the product.
For optimization, vary temperature, catalyst loading, and stoichiometry. Reference studies on analogous heteroaromatic systems (e.g., tetrazole-linked dipyridines) for guidance .
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- Elemental Analysis : Confirm empirical formula (e.g., C₁₃H₁₀N₄ for the core structure).
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹ for pyrazole) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles, particularly the pyrazole-pyridine dihedral angle, to confirm regiochemistry. Studies on Zn-MOFs with pyridine ligands provide reference metrics for coordination geometry .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine proton shifts at δ 7.5–8.5 ppm) .
Advanced Research Questions
Q. How can researchers analyze electronic interactions between the pyrazole and pyridine moieties in this compound?
Methodological Answer:
- DFT Calculations : Compute HOMO/LUMO distributions to assess charge transfer. For example, pyrazole’s electron-withdrawing nature may polarize the pyridine rings .
- UV-Vis Spectroscopy : Compare absorption bands (e.g., π→π* transitions) with model compounds (e.g., isolated pyridine/pyrazole) to identify conjugation effects.
- Cyclic Voltammetry : Measure redox potentials to quantify electron-donating/withdrawing effects. Studies on α4β2α5 modulators highlight pyridine’s role in stabilizing radical intermediates .
Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. antioxidant effects) be resolved?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., MTT for viability, LDH for membrane integrity) to confirm cytotoxicity. Reference studies on 3,5-diphenyl-1H-pyrazole derivatives, which showed divergent results depending on cell lines .
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify threshold effects.
- ROS Scavenging Assays : Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) to distinguish pro-oxidant vs. antioxidant behavior .
Q. What strategies are effective for incorporating this compound into coordination polymers or MOFs?
Methodological Answer:
- Ligand Design : Utilize the pyridine N-atoms as coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺). Adjust solvent systems (e.g., hydrothermal synthesis in H₂O/DMF) to promote framework assembly .
- Topology Analysis : Compare with Zn-MOFs using bipyridine (bpy) ligands, where pyrazole-pyridine linkers enhance porosity and stability .
- Characterization : Use PXRD to confirm crystallinity and BET surface area analysis to assess porosity.
Q. How can computational methods predict the compound’s reactivity in catalytic or pharmaceutical applications?
Methodological Answer:
- Molecular Docking : Simulate binding to biological targets (e.g., nicotinic acetylcholine receptors) using software like AutoDock. Reference studies on α4β2α5 modulators, where pyridine-pyrazole motifs enhance allosteric effects .
- MD Simulations : Analyze stability in aqueous vs. lipid environments to predict pharmacokinetics.
- QSPR Models : Correlate substituent effects (e.g., electron-donating groups on pyridine) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
